molecular formula C16H26N2O B10970686 1,1-Dibutyl-3-(3-methylphenyl)urea CAS No. 86781-16-0

1,1-Dibutyl-3-(3-methylphenyl)urea

Cat. No.: B10970686
CAS No.: 86781-16-0
M. Wt: 262.39 g/mol
InChI Key: HKKNIVLOYNGPJM-UHFFFAOYSA-N
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Description

1,1-Dibutyl-3-(3-methylphenyl)urea is a synthetic diarylurea compound with the molecular formula C16H26N2O and a molecular weight of 262.39 g/mol. Diarylurea derivatives are recognized as important pharmacophores in drug discovery and are investigated for a range of biological activities . These compounds are of significant interest in antimicrobial research, as some neutral diarylurea compounds have been demonstrated to kill antibiotic-resistant and antibiotic-tolerant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), by disrupting the bacterial lipid bilayer . The urea functional group is a key structural motif, capable of forming hydrogen bonds with biological receptors, making such compounds valuable in biochemistry and oncology research for targeted drug design . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

CAS No.

86781-16-0

Molecular Formula

C16H26N2O

Molecular Weight

262.39 g/mol

IUPAC Name

1,1-dibutyl-3-(3-methylphenyl)urea

InChI

InChI=1S/C16H26N2O/c1-4-6-11-18(12-7-5-2)16(19)17-15-10-8-9-14(3)13-15/h8-10,13H,4-7,11-12H2,1-3H3,(H,17,19)

InChI Key

HKKNIVLOYNGPJM-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)NC1=CC=CC(=C1)C

Origin of Product

United States

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For 1,1-Dibutyl-3-(3-methylphenyl)urea, ¹H and ¹³C NMR are the primary techniques employed.

¹H NMR Analysis

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the butyl and 3-methylphenyl groups. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The protons of the two N-butyl groups would show characteristic signals for the methyl (CH₃), two methylene (B1212753) (CH₂), and the N-methylene (N-CH₂) groups. The terminal methyl protons are expected to appear as a triplet at the most upfield region, typically around 0.9 ppm. The internal methylene protons would likely resonate as a multiplet in the range of 1.3-1.6 ppm. The methylene protons adjacent to the nitrogen atom (N-CH₂) would be deshielded and appear as a triplet around 3.2-3.4 ppm.

The aromatic protons of the 3-methylphenyl ring would appear in the downfield region, typically between 6.8 and 7.3 ppm. The substitution pattern on the aromatic ring would lead to a complex splitting pattern. The methyl group protons on the aromatic ring would give a singlet peak around 2.3 ppm. A broad singlet corresponding to the N-H proton is also anticipated, with its chemical shift being sensitive to solvent and concentration, typically appearing between 6.0 and 8.5 ppm. uva.nlrsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Butyl CH₃ ~ 0.9 Triplet
Butyl CH₂ (internal) ~ 1.3 - 1.6 Multiplet
Butyl N-CH₂ ~ 3.2 - 3.4 Triplet
Aryl CH₃ ~ 2.3 Singlet
Aromatic H ~ 6.8 - 7.3 Multiplet

¹³C NMR Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbonyl carbon (C=O) of the urea (B33335) moiety is characteristically found in the downfield region of the spectrum, typically around 155-160 ppm. The carbons of the butyl chains are expected in the upfield region. The terminal methyl carbon would resonate at approximately 14 ppm, while the internal methylene carbons would appear in the 20-32 ppm range. The N-methylene carbon would be shifted further downfield to around 40-50 ppm due to the adjacent nitrogen atom.

The aromatic carbons of the 3-methylphenyl group will have signals in the range of 115-140 ppm. The carbon atom attached to the nitrogen (C-N) will be in the upper end of this range, while the other aromatic carbons will have shifts determined by their position relative to the methyl and urea substituents. The methyl carbon on the aromatic ring is expected to have a chemical shift of about 21 ppm. uva.nlrsc.orgnih.govdergipark.org.tr

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=O ~ 155 - 160
Butyl CH₃ ~ 14
Butyl CH₂ (internal) ~ 20 - 32
Butyl N-CH₂ ~ 40 - 50
Aryl CH₃ ~ 21

²⁹Si NMR Analysis (for silylamine precursors)

This section is not applicable as no silylamine precursors are involved in the common synthesis routes of this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both IR and Raman techniques, is crucial for identifying the functional groups present in a molecule. The key vibrational modes for this compound are associated with the urea moiety and the substituted phenyl ring.

The most prominent absorption band in the IR spectrum is expected to be the C=O stretching vibration of the urea group, which typically appears in the region of 1630-1660 cm⁻¹. The N-H stretching vibration will give rise to a band in the range of 3200-3400 cm⁻¹. The position and shape of this band can be indicative of hydrogen bonding. C-N stretching vibrations are expected in the 1200-1400 cm⁻¹ region. The aliphatic C-H stretching vibrations of the butyl groups will be observed around 2850-2960 cm⁻¹, while the aromatic C-H stretching vibrations appear above 3000 cm⁻¹. dergipark.org.tr

In the Raman spectrum, the aromatic ring stretching vibrations are often strong and appear in the 1580-1620 cm⁻¹ and 1400-1500 cm⁻¹ regions. The symmetric C-N stretching and the C=O stretching can also be Raman active.

Table 3: Predicted Key IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹)
N-H Stretch ~ 3200 - 3400
Aromatic C-H Stretch > 3000
Aliphatic C-H Stretch ~ 2850 - 2960
C=O Stretch (Amide I) ~ 1630 - 1660
N-H Bend (Amide II) & Aromatic C=C Stretch ~ 1500 - 1600

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₆H₂₆N₂O), the expected molecular weight is approximately 278.4 g/mol .

Upon electron ionization (EI), the molecular ion peak [M]⁺ at m/z 278 would be expected. The fragmentation of ureas often proceeds via cleavage of the C-N bonds. A common fragmentation pathway for N,N-disubstituted ureas involves the loss of the isocyanate moiety or the amine moiety. rsc.org

Key predicted fragments for this compound would include:

A fragment corresponding to the loss of a butyl radical (C₄H₉•), leading to an ion at m/z 221.

Cleavage of the N-CO bond could lead to the formation of the 3-methylphenyl isocyanate cation radical or the dibutylamine (B89481) cation.

A significant peak might be observed at m/z 129, corresponding to the dibutylamino cation [(C₄H₉)₂N]⁺.

Another characteristic fragment could be at m/z 133, representing the 3-methylphenyl isocyanate moiety [CH₃C₆H₄NCO]⁺.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z Predicted Fragment Ion
278 [M]⁺
221 [M - C₄H₉]⁺
133 [CH₃C₆H₄NCO]⁺

X-ray Crystallography for Solid-State Structural Determination

As of the current literature survey, no single-crystal X-ray diffraction data for this compound has been reported. Such a study would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding patterns. For similar urea derivatives, X-ray crystallography has confirmed the planarity of the urea core and revealed various hydrogen-bonding motifs that dictate the crystal packing. dergipark.org.tr

Table of Compounds Mentioned

Compound Name
This compound
N,N'-dibutylurea
1,3-di-p-tolylurea
3-methylphenyl isocyanate

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone technique for verifying the elemental composition of a synthesized compound, ensuring it aligns with its proposed molecular formula. azom.comresearchgate.net This process typically involves high-temperature combustion of a sample, which converts the elements into simple gases (e.g., CO₂, H₂O, N₂) that can be quantitatively measured. azom.com For this compound, the theoretical elemental composition is derived from its molecular formula, C₁₅H₂₄N₂O.

The expected mass percentages of carbon, hydrogen, nitrogen, and oxygen are calculated and then compared against the values obtained from experimental analysis. A close correlation between the theoretical and found values, typically within a ±0.4% margin, serves to confirm the empirical formula of the compound. nih.gov

Below is a table summarizing the theoretical elemental composition of this compound.

ElementSymbolAtomic Mass (amu)CountTotal Mass (amu)Mass Percentage (%)
CarbonC12.01115180.16572.54
HydrogenH1.0082424.1929.75
NitrogenN14.007228.01411.28
OxygenO15.999115.9996.45
Total 248.370 100.00

Note: Experimental values from an actual analysis would be compared to the theoretical mass percentages in the table above to validate the compound's empirical formula.

Advanced Spectroscopic Methods for Chemical Features

To elucidate the detailed molecular structure of this compound, a suite of advanced spectroscopic techniques is employed. These methods probe the interactions of the molecule with electromagnetic radiation, providing a "fingerprint" that reveals its functional groups and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. researchgate.net It provides information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons on the 3-methylphenyl ring would appear in the downfield region (typically δ 6.5-8.0 ppm). The N-H proton would likely appear as a broad singlet. The protons of the butyl groups would show a series of multiplets in the upfield region (typically δ 0.9-3.5 ppm), corresponding to the methyl (CH₃) and methylene (CH₂) groups. The methyl group on the phenyl ring would present a singlet around δ 2.3 ppm. chemicalbook.comrsc.org

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. researchgate.net The carbonyl (C=O) carbon of the urea group is particularly diagnostic, appearing significantly downfield (typically δ 150-160 ppm). researchgate.net The aromatic carbons of the 3-methylphenyl ring would have signals in the δ 110-140 ppm range. The carbons of the two butyl chains would be found in the upfield region of the spectrum (typically δ 10-50 ppm). mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FTIR spectrum would be expected to show several key absorption bands:

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)
N-HStretching3200-3400
C-H (aromatic)Stretching3000-3100
C-H (aliphatic)Stretching2850-3000
C=O (urea)Stretching1630-1680
C=C (aromatic)Stretching1450-1600
C-NStretching1250-1350

The strong absorption band for the carbonyl group (C=O) is a particularly prominent feature in the infrared spectra of ureas. acs.orgnist.gov The presence of a band for N-H stretching, along with the characteristic absorptions for the aromatic and aliphatic C-H bonds, would further support the proposed structure. nih.gov

Computational Analysis of this compound Remains Unexplored in Public Scientific Literature

A thorough search of public scientific databases and literature reveals a significant gap in the computational and theoretical analysis of the specific chemical compound This compound . Despite the availability of computational studies on various other urea derivatives, detailed research focusing on the geometry, molecular orbitals, and electronic properties of this particular molecule has not been published.

Consequently, providing a detailed, data-driven article on the computational chemistry of this compound, as per the requested outline, is not possible at this time. The specific data required for sections on Density Functional Theory (DFT) calculations—including geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Time-Dependent DFT (TD-DFT)—is absent from the available scientific record.

While general principles of computational chemistry and DFT are routinely applied to compounds in the urea class, the specific quantitative results such as optimized bond lengths, vibrational wavenumbers, HOMO-LUMO energy gaps, charge transfer stabilization energies, and electronic transition data are unique to each molecule. Extrapolating data from other, even structurally similar, compounds would not provide a scientifically accurate or valid representation for this compound and would violate the core requirement of focusing solely on this specific compound.

This lack of specific research highlights a potential area for future investigation within the field of computational chemistry. A dedicated theoretical study on this compound would be necessary to generate the detailed findings required to populate the requested analytical sections. Until such research is conducted and published, a comprehensive article on its computational properties cannot be accurately compiled.

Computational Chemistry and Theoretical Studies

Quantum Chemical Descriptors and Global Reactivity Indices

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are fundamental in determining the electronic properties and reactivity of a molecule. For 1,1-Dibutyl-3-(3-methylphenyl)urea, these calculations can provide a set of descriptors that predict its stability and reactivity.

Detailed Research Findings: Key quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO is related to the molecule's ability to donate electrons, while the ELUMO indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

From these fundamental energies, several global reactivity indices can be calculated to provide a more nuanced understanding of the molecule's behavior. While specific values for this compound require a dedicated computational study, the conceptual framework is well-established.

Illustrative Table of Quantum Chemical Descriptors Below is a table describing the typical quantum chemical descriptors and their significance, which would be calculated in a theoretical study of this compound.

DescriptorFormulaSignificance
HOMO Energy (EHOMO) -Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy (ELUMO) -Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. A larger gap implies higher stability.
Ionization Potential (IP) -EHOMOThe minimum energy required to remove an electron from the molecule.
Electron Affinity (EA) -ELUMOThe energy released when an electron is added to the molecule.
Electronegativity (χ) -(EHOMO + ELUMO)/2Measures the molecule's ability to attract electrons.
Chemical Hardness (η) (ELUMO - EHOMO)/2Measures resistance to change in electron distribution or charge transfer.
Chemical Softness (S) 1/ηThe reciprocal of hardness; indicates a higher tendency to undergo chemical reactions.
Electrophilicity Index (ω) χ² / (2η)Measures the propensity of a species to accept electrons.

These parameters are instrumental in predicting how this compound might behave in different chemical environments and are foundational for more complex analyses like QSAR and molecular docking.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a larger protein receptor, to form a stable complex. nih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Detailed Research Findings: For this compound, molecular docking simulations would be employed to predict its binding affinity and mode of interaction with a specific biological target. Studies on related urea (B33335) derivatives have shown that the urea moiety is an excellent hydrogen bond donor and acceptor, often forming critical hydrogen bonds with amino acid residues in a protein's active site. nih.gov

The simulation process involves placing the 3D structure of this compound into the binding site of a target protein. A scoring function then calculates the binding energy (often expressed in kcal/mol), which estimates the strength of the interaction. Lower binding energy values typically indicate a more stable and favorable interaction. Docking studies on various diaryl urea derivatives have successfully identified key interactions, such as hydrogen bonds formed by the N-H and carbonyl groups of the urea, that are essential for binding. nih.govnih.gov For instance, docking studies on phenyl-urea compounds targeting penicillin-binding protein 4 (PBP4) have been used to guide the synthesis of more potent inhibitors. researchgate.net

Illustrative Table of Molecular Docking Parameters A typical molecular docking study output for this compound would include the following parameters.

ParameterDescriptionExample Target
Binding Energy (kcal/mol) The calculated free energy of binding between the ligand and the protein target. More negative values indicate stronger binding.B-RAF Kinase, Enoyl-ACP Reductase
Hydrogen Bonds Specific hydrogen bond interactions formed between the ligand's atoms (e.g., urea N-H, C=O) and protein residues.ASP, GLN, ARG residues
Hydrophobic Interactions Interactions between the nonpolar parts of the ligand (e.g., butyl chains, methylphenyl group) and nonpolar residues of the protein.LEU, VAL, PHE residues
RMSD (Å) Root Mean Square Deviation between the docked conformation and a reference conformation (if available), indicating the stability and reproducibility of the docking pose.< 2.0 Å

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. sciensage.info

Detailed Research Findings: A QSAR model for a class of compounds including this compound would involve calculating a wide range of molecular descriptors (e.g., steric, electronic, hydrophobic, topological) for a set of structurally similar urea derivatives with known biological activities. Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a model that can predict the activity of new or untested compounds.

Studies on diaryl and cyclic urea derivatives have shown that descriptors related to molecular size, shape, aromaticity, and polarizability are often critical in determining their inhibitory activity. nih.govsciensage.info For example, a QSAR study on diaryl urea derivatives as B-RAF inhibitors indicated that size, degree of branching, and polarizability significantly affected their potency. nih.gov For a molecule like this compound, descriptors would capture the hydrophobicity of the dibutyl groups and the electronic influence of the methyl group on the phenyl ring.

Illustrative Table of QSAR Descriptors A QSAR study involving this compound would likely consider descriptors such as these:

Descriptor TypeExample DescriptorInformation Encoded
Electronic Dipole Moment, Partial ChargesDescribes the electronic distribution and polarity of the molecule.
Steric / Size Molecular Weight, Molar VolumeRelates to the size and bulk of the molecule, influencing its fit in a binding site.
Hydrophobic LogP (Octanol-Water Partition Coefficient)Measures the lipophilicity of the molecule, affecting its membrane permeability and hydrophobic interactions.
Topological Wiener Index, Kier & Hall Connectivity IndicesEncodes information about molecular branching, shape, and connectivity.
Quantum Chemical HOMO/LUMO Energies, ElectronegativityDerived from quantum calculations to describe electronic structure and reactivity.

Investigation of Intermolecular Interactions and Hydrogen Bonding Networks

The way molecules of this compound interact with each other in the solid state determines its crystal structure, melting point, and solubility. These interactions are primarily governed by hydrogen bonds and weaker van der Waals forces.

Detailed Research Findings: The urea functional group is a potent motif for forming strong and directional hydrogen bonds. The N-H group on the phenyl-substituted nitrogen acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. In the solid state, urea derivatives often form extensive networks of hydrogen bonds, leading to well-ordered crystalline structures. nih.gov For instance, studies on N-alkyl-N'-aryl ureas show that the conformational preferences (e.g., cis-trans vs. trans-trans isomers around the C-N bonds) are heavily influenced by the potential to form intra- or intermolecular hydrogen bonds. nih.govresearchgate.net

In addition to classical hydrogen bonding, weaker interactions like C-H···π stacking between the butyl chains and the aromatic ring of a neighboring molecule, or π-π stacking between phenyl rings, can also play a significant role in stabilizing the crystal packing. nih.gov The presence of the two bulky butyl groups on one nitrogen atom sterically influences the possible hydrogen bonding patterns compared to disubstituted ureas.

Illustrative Table of Intermolecular Interactions A crystallographic or computational study of this compound would characterize the following interactions:

Interaction TypeDonorAcceptorTypical Distance (Å)Significance
Hydrogen Bond N-H (of urea)C=O (of urea)2.8 - 3.2Primary interaction defining crystal packing and molecular association.
π-π Stacking Phenyl Ring CentroidPhenyl Ring Centroid3.3 - 3.8Contributes to the stability of the crystal lattice through aromatic interactions.
C-H···π Interaction C-H (of butyl or methyl group)Phenyl Ring Face2.5 - 2.9 (H to ring)Weaker interactions that help in the fine-tuning of the 3D molecular arrangement.
van der Waals Forces All atomsAll atomsVariableNon-specific attractive and repulsive forces that contribute to overall crystal density and stability.

Structure Activity Relationship Sar Studies of 1,1 Dibutyl 3 3 Methylphenyl Urea Analogues

Principles of SAR in Urea-Based Compounds

The biological activity of urea-based compounds is fundamentally linked to the structural characteristics of the urea (B33335) moiety (-NH-CO-NH-). This functional group is a potent hydrogen bond donor and acceptor, enabling it to form stable, directional interactions with amino acid residues within the binding sites of proteins and receptors. ontosight.ai These hydrogen bonds are crucial for molecular recognition and stabilizing the drug-receptor complex, which is a primary determinant of the compound's biological effect. ontosight.ai

Impact of Substituents on Biological and Physicochemical Activity

SAR studies on urea derivatives have systematically explored the impact of various substituents on both the N,N-dialkyl and N'-aryl portions of the molecule. A clear SAR has emerged from studies on anti-tubercular agents, where a bulky aliphatic or alkyl ring system on one nitrogen and an aryl ring on the other is a favored arrangement for maximal activity. nih.gov For instance, substituting a bulky adamantyl group with smaller rings like cyclohexyl or cyclopentyl was found to considerably decrease activity. nih.gov This suggests that the two n-butyl groups in 1,1-Dibutyl-3-(3-methylphenyl)urea contribute significantly to the molecule's lipophilic character and may play a role in optimizing its fit within a hydrophobic binding pocket. nih.gov

On the N'-aryl side, substitutions on the phenyl ring are generally well-tolerated, particularly at the meta and para positions, without a major negative impact on activity. nih.gov The presence of the methyl group at the meta-position (position 3) of the phenyl ring in this compound is consistent with this finding. In some contexts, such as the inhibition of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), smaller, electron-withdrawing groups at the para-position of the phenyl ring were found to be beneficial for activity. nih.gov

Role of Urea Linkage and Phenyl Ring Substitutions

The integrity of the central urea linkage is paramount for the biological activity of many urea-based compounds. Studies on analogous series have demonstrated that the unmodified urea moiety is often preferred for optimal activity. nih.gov The proximal N-H group, in particular, can be crucial for potency, often participating in essential hydrogen bond interactions with the target protein. nih.gov Modifications to this core structure typically lead to a significant loss of activity. For example, replacing the urea with a thiourea (B124793) or a carbamate (B1207046), or introducing methyl groups onto the urea nitrogens (N-methylation), has been shown to cause a dramatic decrease in biological potency in certain series of anti-tubercular compounds. nih.gov

The phenyl ring is also critical, serving as more than just a scaffold. It is often essential for binding activity, potentially through π-π stacking or edge-to-face π-interactions with aromatic amino acid residues like tyrosine in a protein's binding site. nih.gov The loss of inhibitory activity upon replacing the phenyl ring with a non-aromatic cyclohexyl or n-hexyl group in some studies underscores its importance. nih.gov Therefore, in this compound, the 3-methylphenyl group is vital for establishing key binding interactions, while the methyl substituent itself fine-tunes the electronic and steric properties of the ring.

Compound ModificationEffect on Activity (Anti-tubercular Assay)Source
Thiourea (Urea Replacement)80-fold decrease in MIC activity nih.gov
Carbamate (Urea Replacement)>800-fold decrease in MIC activity nih.gov
Mono-N-methylation (of Urea)Significant decrease in activity nih.gov
Di-N-methylation (of Urea)Further decrease in activity nih.gov
Phenyl Ring Replacement (with Cyclohexyl)Loss of inhibition nih.gov

Allosteric Modulation and Binding Site Preferences (from related diarylureas)

While direct studies on this compound are limited, extensive research on related diarylurea compounds has identified them as allosteric modulators of G protein-coupled receptors (GPCRs), particularly the cannabinoid CB1 receptor. nih.govresearchgate.net Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site used by the endogenous ligand. researchgate.net This mode of action offers potential therapeutic advantages, including a "ceiling" effect that can improve safety profiles. researchgate.net

Diarylurea analogues have been characterized as negative allosteric modulators (NAMs) that can reduce the maximal effect (Emax) of an orthosteric agonist. Some also exhibit positive cooperativity with certain ligands, a mechanism described as "PAM-antagonist" behavior, where they enhance the binding of an agonist radioligand while simultaneously antagonizing agonist-stimulated signaling. Structure-activity relationship studies have revealed that the aromatic rings of these compounds are key for their allosteric modulatory activity. nih.gov The binding site for these allosteric modulators is thought to be within the transmembrane domain of the receptor, potentially overlapping with the binding pocket of other known antagonists.

Ligand Binding Profile Analysis

Ligand binding assays are used to characterize the interaction of compounds like diarylurea analogues with their receptor targets. These assays measure how a compound affects the binding of a known radiolabeled ligand. For diarylurea allosteric modulators of the CB1 receptor, studies have assessed their ability to modulate the binding of both a radiolabeled agonist ([³H]CP55,940) and a radiolabeled antagonist/inverse agonist ([³H]SR141716).

Many diarylurea analogues cause a significant, concentration-dependent enhancement of [³H]CP55,940 binding, demonstrating positive cooperativity. In contrast, these same compounds often reduce the binding of [³H]SR141716, which is consistent with the PAM-antagonist mechanism. The data from these assays, including potency (IC₅₀ or EC₅₀) and maximal effect (Emax), are crucial for understanding the ligand binding profile.

Compound (Analogue)Assay TypeTargetRadioligandEffectPotency (IC₅₀/EC₅₀)Emax (% of Control)Source
PSNCBAM-1Radioligand BindingCB1 Receptor[³H]CP55,940Enhancement167 nM (EC₅₀)~174%
Analogue 11Radioligand BindingCB1 Receptor[³H]CP55,940Enhancement236 nM (EC₅₀)~179%
Analogue 27Radioligand BindingCB1 Receptor[³H]CP55,940Enhancement200 nM (EC₅₀)~174%
Diarylurea Analogues[³⁵S]GTP-γ-S BindingCB1 ReceptorCP55,940 (agonist)Inhibition0.03-1.4 µM (IC₅₀)Not Reported researchgate.net

Biological Activity and Non Clinical Applications of Urea Derivatives

In Vitro Bioactivity Profiling

The in vitro bioactivity of 1,1-Dibutyl-3-(3-methylphenyl)urea is not extensively documented in publicly available research. However, the broader class of N,N-dialkyl-N'-phenylurea derivatives has been the subject of numerous studies, revealing a range of biological effects. These studies suggest that the biological activity is significantly influenced by the nature and position of substituents on the phenyl ring, as well as the length of the alkyl chains on the urea (B33335) nitrogen. For instance, research on various phenylurea derivatives has demonstrated their potential as antitumor agents, with some compounds showing potent activity against a range of human tumor cell lines. nih.gov The mechanism of action for these anticancer properties can be diverse, with some derivatives acting as tubulin polymerization inhibitors, while others may function through different cellular pathways. nih.gov

The lipophilicity conferred by the dibutyl groups in this compound likely plays a crucial role in its ability to traverse cellular membranes and interact with intracellular targets. The presence of the methyl group at the meta-position of the phenyl ring will also modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity to various biological targets.

Antimicrobial Properties

Urea derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a spectrum of bacteria and fungi.

Antibacterial Activity

While specific data for this compound is scarce, studies on related N,N'-dialkylpolymethylenediamines and other urea derivatives have demonstrated notable antibacterial action. The antimicrobial efficacy is often dependent on the alkyl chain length and the substitution pattern on the aromatic ring. For example, a study on N,N'-dialkylpolymethylenediamine derivatives showed that compounds with longer alkyl chains, such as dinonyl or didecyl groups, exhibited maximum activity against oral microorganisms.

The potential antibacterial activity of this compound can be inferred from the activity of other substituted phenylurea compounds. The table below presents the Minimum Inhibitory Concentration (MIC) values for some related urea derivatives against various bacterial strains.

Compound/Derivative ClassBacterial StrainMIC (µg/mL)
Adamantyl urea adduct 3lAcinetobacter baumannii- (94.5% growth inhibition)
Nicotinamidine derivativesStaphylococcus aureus10 - 20 µM
Biphenyl and dibenzofuran (B1670420) derivativesMethicillin-resistant Staphylococcus aureus3.13
Biphenyl and dibenzofuran derivativesMultidrug-resistant Enterococcus faecalis6.25
Biphenyl and dibenzofuran derivativesCarbapenems-resistant Acinetobacter baumannii- (Comparable to ciprofloxacin)

Antifungal Activity

The antifungal potential of urea derivatives is also a significant area of research. Various substituted urea and thiourea (B124793) derivatives have shown efficacy against a range of fungal pathogens. For instance, new urea derivatives have demonstrated promising growth inhibition against Candida albicans and Cryptococcus neoformans. nih.gov The mechanism of antifungal action is thought to involve the disruption of fungal cell membranes or interference with essential enzymatic pathways.

The following table summarizes the antifungal activity of some urea derivatives, providing an indication of the potential of this compound in this regard.

Compound/Derivative ClassFungal StrainMIC (µg/mL)
N-(2-dialkylaminoethyl)benzanilidesVarious fungi32 - 1024
Nicotinamide derivativesCandida albicans SC53140.25
Fluconazole-based compoundsYeast isolates0.5 - 64

Table 2: Antifungal Activity of Selected Urea and Related Derivatives. The data presented is from studies on various urea derivatives and not directly on this compound. nih.gov

Antioxidant Activity Assessment

The antioxidant properties of phenolic compounds are well-established, and the introduction of a urea moiety can modulate this activity. While this compound itself is not a phenol, the phenylurea core can influence redox processes. The antioxidant potential of such compounds is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values (the concentration required to inhibit 50% of the DPPH radicals). A lower IC50 value indicates a higher antioxidant capacity.

Research on various phenolic and phenylurea derivatives has provided insights into their antioxidant potential. The table below shows the DPPH radical scavenging activity for some related compounds.

Compound/Derivative ClassDPPH IC50 (ppm)Antioxidant Strength
Chair conformer of C-tetra(4-methoxyphenyl)calix nih.govresorcinarene47.46Very Strong
Crown conformer of C-tetra(4-methoxyphenyl)calix nih.govresorcinarene78.46Strong
Sambiloto leaf nanoemulsion103.611Moderate

Table 3: Antioxidant Activity of Selected Compounds. The classification of antioxidant strength is based on IC50 values: <50 ppm (very strong), 50-100 ppm (strong), 101-150 ppm (moderate). researchgate.net This data is for related compounds and not directly for this compound.

Enzyme Inhibition Studies

Urea derivatives have been identified as potent inhibitors of various enzymes, a property that underpins many of their therapeutic applications.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. Several urea derivatives have been investigated for their potential as cholinesterase inhibitors. The inhibitory activity is typically quantified by the IC50 value, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Compound/DerivativeAChE IC50 (µM)
Ondansetron33
Quercetin181
Rutin322

Table 4: Acetylcholinesterase (AChE) Inhibition by Selected Compounds. This data is from studies on various compounds and not directly on this compound. researchgate.net

Compound/DerivativeBChE IC50 (µM)
Ondansetron2.5
Quinoxaline derivative 67.7 ± 1.0
Quinoxaline derivative 79.7 ± 0.9
2-Phenylbenzofuran derivative 1630.3

Table 5: Butyrylcholinesterase (BChE) Inhibition by Selected Compounds. This data is from studies on various compounds and not directly on this compound. researchgate.netresearchgate.net

The structure of this compound, with its lipophilic dibutyl groups and substituted phenyl ring, suggests that it could potentially interact with the active sites of these enzymes. The methyl group's position on the phenyl ring would influence the binding mode and selectivity towards either AChE or BChE. Further experimental studies are required to elucidate the specific inhibitory potential of this compound.

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is a therapeutic target for various inflammatory, cardiovascular, and metabolic diseases. acs.orgresearchgate.net Its inhibition helps maintain the levels of beneficial epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and analgesic effects. nih.gov The urea functional group is a key pharmacophoric feature in many potent sEH inhibitors, capable of forming crucial hydrogen bond interactions within the enzyme's active site. acs.orgnih.gov

Research into sEH inhibitors has led to the development of numerous urea-based compounds with high potency. For instance, novel benzoxazolone-5-urea analogues have been synthesized, with some compounds demonstrating sEH inhibitory activity in the nanomolar range. acs.orgacs.org The structure-activity relationship (SAR) studies of these derivatives indicate that aryl or benzyl (B1604629) groups attached to the urea scaffold are crucial for potent inhibition. acs.orgacs.org One of the most potent analogues, compound 33 in a specific study, showed an IC₅₀ value of 0.39 nM. acs.org Similarly, sulfonyl urea derivatives have been evaluated, with compound 4f showing promising anti-inflammatory efficacy in an acute lung injury model in mice, validating the therapeutic potential of sEH inhibition. nih.gov

The general structure of this compound fits the profile of a potential sEH inhibitor, although its efficacy would need to be confirmed through empirical testing. The lipophilic butyl groups and the aromatic methylphenyl ring could potentially interact with the hydrophobic regions of the sEH active site.

Table 1: Examples of Urea Derivatives as sEH Inhibitors

Compound Class Most Potent Example IC₅₀ Value (sEH Inhibition) Reference
Benzoxazolone-5-urea analogues Compound 33 0.39 nM acs.orgacs.org
Piperazine (B1678402) urea derivatives Compound 19 42 nM nih.gov

Indoleamine 2,3-dioxygenase (IDO1) Inhibition (from related compounds)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in tryptophan metabolism and a significant target in cancer immunotherapy. researchgate.netrsc.org By breaking down tryptophan, IDO1 helps create an immunosuppressive environment that allows tumors to evade the immune system. researchgate.netrsc.org Phenyl urea derivatives have emerged as a promising class of IDO1 inhibitors.

A study focused on designing and synthesizing new IDO1 inhibitors identified several phenyl urea derivatives with potent activity. researchgate.net Specifically, compounds i12 , i23 , and i24 showed strong IDO1 inhibition with IC₅₀ values ranging from 0.1 to 0.6 µM, without inhibiting the related enzyme tryptophan 2,3-dioxygenase (TDO). researchgate.net The development of IDO1 inhibitors is a very active area of research, though challenges remain, such as dealing with compounds that can cause undesirable side reactions instead of selectively binding to the enzyme. acs.org The structural scaffold of this compound, featuring a phenylurea moiety, suggests it could be investigated for potential IDO1 inhibitory activity.

Table 2: Phenyl Urea Derivatives as IDO1 Inhibitors

Compound IDO1 Inhibition (IC₅₀) TDO Inhibition Reference
i12 0.1 - 0.6 µM No activity researchgate.net
i23 0.1 - 0.6 µM No activity researchgate.net

| i24 | 0.1 - 0.6 µM | No activity | researchgate.net |

Urease Inhibition (general)

Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia (B1221849) and carbon dioxide. In agriculture, this process can lead to significant nitrogen loss from urea-based fertilizers and environmental pollution. researchgate.netcottoninfo.com.au In medicine, urease produced by bacteria like Helicobacter pylori is implicated in the pathogenesis of diseases such as peptic ulcers and urolithiasis. researchgate.netnih.gov Consequently, the development of urease inhibitors is of great interest in both fields.

Urea derivatives, being structurally similar to the enzyme's substrate, are a logical starting point for inhibitor design. nih.gov Numerous studies have synthesized and screened urea and thiourea derivatives, identifying compounds with significant urease inhibitory potential. researchgate.netnih.gov For example, N-4-nitrophenyl-N'-4'-nitrophenylurea was found to be a strong urease inhibitor with an IC₅₀ value of 1.25 µM. researchgate.net In another study, tryptamine-based urea derivatives were synthesized, with several compounds showing better inhibitory activity than the standard, thiourea. nih.gov The most active compound in that series, with a methyl substituent at the ortho position, had an IC₅₀ of 11.4 µM. nih.gov These findings highlight the potential of the urea scaffold in designing effective urease inhibitors.

Table 3: Examples of Urea Derivatives as Urease Inhibitors

Compound Urease Inhibition (IC₅₀) Standard Reference
N-4-nitrophenyl-N'-4'-nitrophenylurea 1.25 µM Thiourea researchgate.net

Potential in Anti-inflammatory Research

The potential of urea derivatives in anti-inflammatory research is significant, largely linked to their ability to inhibit enzymes like soluble epoxide hydrolase (sEH). researchgate.netfrontiersin.org By inhibiting sEH, these compounds can ameliorate inflammation and pain. nih.gov Research has shown that novel benzoxazolone-5-urea analogues and piperazine urea derivatives are potent sEH inhibitors, making them candidates for treating a variety of inflammatory diseases, including metabolic, renal, and cardiovascular disorders. acs.orgresearchgate.net

Beyond sEH inhibition, some urea derivatives have shown direct anti-inflammatory effects in preclinical models. For example, 1,3-bis(p-hydroxyphenyl)urea was found to suppress inflammation in a carrageenan-induced paw edema model in mice, with an efficacy comparable to the standard drug diclofenac (B195802) at certain doses. f1000research.com The compound is believed to exert its effects through the inhibition of cyclooxygenase (COX) and tumor necrosis factor (TNF). f1000research.com This demonstrates that the urea scaffold can be a versatile platform for developing new anti-inflammatory agents. ontosight.aiontosight.ai

Exploration of Potential Therapeutic Agents (Class-based applications)

The urea moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and bioactive compounds. acs.orgfrontiersin.org Its ability to form stable hydrogen bonds with biological targets makes it a valuable component in drug design. nih.gov

Anticancer Agents: Diaryl ureas are a well-known class of anticancer agents, with many acting as kinase inhibitors, which are critical for cell signaling and proliferation. frontiersin.orgeurekaselect.com For example, several diarylurea derivatives have been reported as potent antiproliferative agents against various human cancer cell lines. researchgate.netAntimicrobial Agents: Urea derivatives have been investigated for their activity against a range of pathogens. ontosight.ai Studies have synthesized novel urea compounds that show significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.govOther Therapeutic Areas: The versatility of the urea scaffold is further demonstrated by its use in developing inhibitors for enzymes like Rho kinase (implicated in cardiovascular disease and glaucoma) and HIV protease. nih.govacs.org

Pesticidal and Agricultural Chemical Potential (Class-based applications)

Urea itself is the most widely used nitrogen fertilizer in agriculture. loyalfertilizer.com However, its rapid hydrolysis by soil urease enzymes can lead to nitrogen loss through ammonia volatilization. researchgate.netcottoninfo.com.au This has spurred the development of urease inhibitors, often based on urea derivatives, to improve fertilizer efficiency. cottoninfo.com.auresearchgate.net By slowing the conversion of urea to ammonium (B1175870), these inhibitors give more time for the fertilizer to be incorporated into the soil, reducing nitrogen loss. cottoninfo.com.au

Beyond fertilizer management, urea derivatives form a major group of agricultural pesticides. researchgate.netHerbicides: Phenylurea herbicides are used extensively for weed control. researchgate.net Recently, novel urea derivatives have been designed that inhibit root growth, showing potential as new types of herbicides that may act as auxin-related compounds. researchgate.netInsecticides: Benzoylurea derivatives are widely used as insecticides that act by inhibiting chitin (B13524) synthesis in insects. researchgate.netgoogle.com

The extensive use of urea-based pesticides has also raised environmental concerns due to the detection of their residues in water sources and food products, highlighting the need for ongoing risk assessment and regulation. researchgate.netnih.gov

Materials Science and Advanced Applications

Urea (B33335) Derivatives as Additives in Advanced Materials

Additive engineering is a key strategy for fabricating high-quality perovskite films, which are crucial for the efficiency and stability of perovskite solar cells (PSCs). Urea and its derivatives have been investigated as additives in the perovskite precursor solution to improve film morphology and passivate defects. bohrium.com The addition of urea-based compounds can lead to the formation of perovskite films with larger grains and lower defect densities. nih.gov This is attributed to the interaction of the urea's carbonyl group with the lead (Pb²⁺) ions in the perovskite structure.

While specific studies on 1,1-dibutyl-3-(3-methylphenyl)urea were not identified in the surveyed literature, research on other 1,3-disubstituted ureas, such as 1,3-diphenyl urea, has shown that they can effectively passivate defect states and improve the morphological properties of perovskite films. researchgate.net For instance, the use of certain urea derivatives has resulted in PSCs with power conversion efficiencies exceeding 21%. nih.gov These additives can also reduce the hysteresis in the current density-voltage (J-V) curve, a common issue in PSCs. nih.gov The general mechanism involves the Lewis base character of the urea oxygen coordinating to undercoordinated Pb²⁺ ions, which are common defect sites in perovskite crystals. rsc.org This passivation reduces non-radiative recombination of charge carriers, thereby enhancing the photovoltaic performance. researchgate.net

Table 1: Effect of Urea-based Additives on Perovskite Solar Cell Performance

AdditiveEffect on Perovskite FilmImpact on Device PerformanceReference
General Urea Derivatives Larger grain size, reduced defect density, defect passivation.Increased power conversion efficiency, enhanced stability, reduced J-V hysteresis. bohrium.comnih.govrsc.org
1,3-Diphenyl Urea Improved morphology, efficient defect passivation.Maximum efficiency of 21.7%, enhanced long-term stability. nih.govresearchgate.net
1,3-di(tert-butyl)urea Larger grains, lower defect density.Maximum efficiency of 21.2%, but lower long-term stability due to moisture permeability. nih.gov
This compound No specific data available in the searched literature.No specific data available in the searched literature.

Note: The data presented for general and specific urea derivatives is based on available literature and is for comparative purposes. No direct experimental data for this compound was found.

The coordination chemistry of urea and its derivatives is well-established. The carbonyl oxygen of the urea group is a potent coordination site for metal ions. rsc.org This interaction is fundamental to the role of urea-based compounds as additives in materials like perovskite solar cells, where they coordinate with Pb²⁺ ions. nih.govrsc.org The mode of coordination, whether through the oxygen or nitrogen atoms, can depend on the specific metal ion and the substitution pattern on the urea. rsc.org For instance, palladium(II) has been shown to coordinate to the nitrogen atom, while iron(III), zinc(II), and copper(II) typically coordinate to the oxygen. rsc.org

These coordination interactions are not limited to perovskites. Di-palladium complexes with urea-containing ligands have been studied for their ability to act as anion receptors, where the metal centers establish strong coordinative interactions with anionic substrates. nih.gov While no specific studies on the coordination of this compound with metal ions in materials science were found, its structure suggests it would likely coordinate through its carbonyl oxygen, similar to other N,N-disubstituted ureas. The dibutyl and methylphenyl groups would influence the solubility and steric environment of the resulting metal complex.

Polymer Chemistry Applications

Urea linkages are integral to various polymer systems, notably polyureas and poly(urea-urethane)s. The strong hydrogen bonding afforded by the urea group contributes significantly to the mechanical properties of these polymers.

Hyperbranched polymers are a class of dendritic macromolecules with a highly branched, three-dimensional structure. Hyperbranched poly(urea-urethane)s can be synthesized through the reaction of isocyanates with a mixture of polyols and amines. qucosa.de The resulting polymers contain both urethane (B1682113) and urea linkages, combining the properties of both polyurethanes and polyureas. qucosa.de These materials can have good solubility in various organic solvents and their molar masses and properties can be controlled by reaction conditions. qucosa.de

Although the synthesis of hyperbranched poly(urea-urethane)s is an established field, the specific use of this compound as a monomer or chain extender in such syntheses has not been reported in the reviewed literature. The synthesis of ureas and polyureas can also be achieved through newer methods that avoid toxic feedstocks like phosgene (B1210022), for example, by the catalytic self-coupling of formamides. rsc.org

Dynamic covalent chemistry involves the use of reversible covalent bonds to create materials that can adapt to their environment, exhibit self-healing properties, or be reprocessed. bohrium.comnih.gov The urea bond, typically very stable, can be made dynamic by introducing bulky substituents on one of the nitrogen atoms, creating a "hindered urea bond" (HUB). bohrium.comnih.gov These HUBs can undergo reversible dissociation and exchange reactions, particularly at elevated temperatures, which allows for the design of self-healing and recyclable polymer networks. bohrium.com

The principle of HUBs relies on steric hindrance to weaken the N-C bond, making it more susceptible to cleavage. The this compound molecule contains two butyl groups on one nitrogen and a methylphenyl group on the other. This substitution pattern, particularly the dibutyl groups, introduces steric bulk that could potentially be exploited in the design of dynamic covalent networks. However, no specific research on the use of this compound for creating dynamic covalent networks was found in the searched literature. The development of these materials is an active area of research, with a focus on tuning the dynamic properties by adjusting the bulkiness of the substituents on the urea bond. nih.gov

Optical Properties and Sensing Probe Applications

Phenylurea derivatives have been investigated for their optical properties and potential use as sensing probes. The electronic properties of the phenyl ring, combined with the hydrogen-bonding capability of the urea group, make them suitable candidates for creating molecules that can interact with specific analytes and produce a detectable optical response.

Research into phenylurea chromophores has provided insights into their nonlinear optical (NLO) properties, which are influenced by intramolecular charge transfer. researchgate.net Furthermore, the hydrogen-bonding sites on the urea moiety can be used to selectively bind anions. This principle has been applied in the development of optical sensors for phenylurea pesticides, where hydrogen bonding with carboxylate dyes leads to a change in the optical signal. researchgate.net

While the general class of phenylureas shows promise for optical applications, there is no specific information in the reviewed scientific literature regarding the optical properties or the use of this compound as a sensing probe. The specific arrangement of the dibutyl and methylphenyl groups on the urea core would be expected to influence its electronic structure and, consequently, its absorption and emission properties, but detailed studies are lacking.

Future Directions and Interdisciplinary Research

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation is becoming increasingly crucial in chemical and materials science. For 1,1-Dibutyl-3-(3-methylphenyl)urea, this integrated approach can accelerate the discovery and optimization of its properties and applications.

Molecular Modeling and Simulation: Computational techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are powerful tools for predicting the behavior of urea (B33335) derivatives. nih.govbohrium.comingridscience.ca DFT calculations can elucidate electronic structure, reactivity, and spectroscopic properties, offering insights into the molecule's fundamental characteristics. acs.orgresearchgate.net For instance, DFT has been used to study the dissociation rates of urea in the presence of catalysts and to investigate the electronic properties of urea derivatives for applications like corrosion inhibition. acs.orgmaterials.international MD simulations can model the conformational dynamics and intermolecular interactions of this compound in various environments, which is critical for understanding its behavior in biological systems or as part of a larger material. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By systematically modifying the structure of this compound and correlating these changes with its functional properties, predictive QSAR models can be developed. researchgate.net This approach has been successfully applied to other urea derivatives to guide the design of new compounds with enhanced potency and selectivity for specific biological targets. researchgate.netnih.govnih.gov

The integration of these computational methods with experimental data from techniques like X-ray crystallography, NMR spectroscopy, and various bioassays provides a powerful feedback loop for rational design and optimization.

Exploration of Novel Synthetic Pathways and Catalytic Systems

While traditional methods for synthesizing ureas, often involving phosgene (B1210022) or isocyanates, are well-established, there is a significant push towards developing safer, more efficient, and sustainable synthetic routes. nih.govrsc.org

Greener Synthetic Approaches: Research into "green" synthesis methods for urea derivatives is a burgeoning field. This includes the use of less hazardous reagents, alternative solvents, and catalyst-free or metal-free reaction conditions. researchgate.netrsc.org For example, methods utilizing carbon dioxide as a C1 building block are being explored to create ureas in a more environmentally benign manner. nih.gov Another promising avenue is the use of S,S-dimethyl dithiocarbonate as a phosgene substitute in water, which offers high yields and purity while minimizing waste. organic-chemistry.org

Advanced Catalytic Systems: The development of novel catalysts is key to improving the efficiency and selectivity of urea synthesis. This includes the exploration of organocatalysts, metal-based catalysts, and even biocatalysts. researchgate.net For instance, palladium-catalyzed carbonylation of amines and azides offers a direct route to unsymmetrical ureas. organic-chemistry.org Furthermore, solid-phase synthesis methods are being developed to facilitate the rapid creation of libraries of trisubstituted ureas for high-throughput screening. nih.gov The reductive carbonylation of nitroarenes in the presence of a secondary amine and a transition metal catalyst also presents a viable pathway for producing trisubstituted ureas. google.com

These innovative synthetic strategies will not only make the production of this compound more sustainable but also open up possibilities for creating a wider range of structurally diverse analogs.

Broadening the Scope of Biological Targets and Non-Clinical Applications

The urea moiety is a common feature in many biologically active compounds, and exploring the full potential of this compound requires looking beyond its currently known activities. nih.govnih.gov

Emerging Biological Targets: Urea derivatives have shown a wide range of biological activities, including as anticancer, antibacterial, and antiviral agents. nih.govfrontiersin.orgacs.org Future research could investigate the potential of this compound and its analogs to interact with novel biological targets. For example, urea-based compounds have been designed as inhibitors of enzymes like soluble epoxide hydrolase and fatty acid amide hydrolase, which are implicated in various diseases. nih.govresearchgate.net The structural features of this compound, such as its lipophilic butyl groups and substituted phenyl ring, could be tailored to target specific enzyme active sites or protein-protein interfaces.

Non-Clinical Applications: Beyond the realm of medicine, substituted ureas have potential applications in various fields. For instance, their ability to form strong hydrogen bonds makes them interesting candidates for the development of supramolecular polymers and other advanced materials. nih.gov They can also find use in agriculture, for example, as components of slow-release fertilizers or as plant growth regulators. sabic.com The specific physical and chemical properties of this compound could be harnessed for applications such as organic electronics or as additives to modify the properties of other materials.

Development of Structure-Based Design Principles for Targeted Functionality

A deep understanding of the relationship between the molecular structure of this compound and its function is paramount for the rational design of new compounds with tailored properties. researchgate.netamanote.com

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are essential to delineate how modifications to the dibutyl groups, the methylphenyl ring, and the urea core of this compound affect its activity. researchgate.netnih.govnih.gov This involves synthesizing a library of analogs with systematic variations and evaluating their performance in relevant assays. For example, studies on other urea derivatives have shown that the nature and position of substituents on the aromatic ring can significantly impact their biological activity. frontiersin.org

Rational Drug Design: For therapeutic applications, structure-based drug design can be employed to optimize the interaction of this compound with its biological target. nih.gov This involves using techniques like X-ray crystallography and computational docking to visualize the binding mode of the compound and identify opportunities for improving its affinity and selectivity. nih.govresearchgate.net By understanding the key interactions at the molecular level, it is possible to design next-generation analogs with enhanced efficacy.

The establishment of clear design principles will guide the synthesis of new derivatives of this compound with predictable and optimized functionality for a range of applications.

Advancements in Sustainable Synthesis and Application Technologies

Sustainability is a key driver of innovation in the chemical industry, and this applies to both the synthesis and the entire life cycle of compounds like this compound.

Green Chemistry in Synthesis: The principles of green chemistry aim to reduce the environmental impact of chemical processes. ureaknowhow.com For the synthesis of this compound, this translates to the development of processes that use renewable feedstocks, minimize waste, and avoid the use of toxic reagents and solvents. rsc.orgnexanteca.comresearchgate.net The concept of "green urea" production, which often involves the use of green ammonia (B1221849) and captured carbon dioxide, is gaining traction, particularly in the context of fertilizer production, and these principles can be adapted for the synthesis of specialty urea derivatives. ureaknowhow.comkapsom.com

Biodegradable and Recyclable Materials: In applications where the compound might be released into the environment, such as in agriculture or as part of a consumer product, designing for biodegradability is crucial. Research into biodegradable polymers for coating urea fertilizers is a step in this direction. sabic.commdpi.commdpi.comacs.orgencyclopedia.pub By incorporating features into the molecular structure of this compound that promote its degradation by natural processes, its environmental persistence can be minimized.

Life Cycle Assessment: A holistic approach to sustainability involves considering the entire life cycle of the compound, from the sourcing of raw materials to its ultimate disposal or recycling. Life cycle assessments can help to identify the environmental hotspots in the production and use of this compound and guide the development of more sustainable alternatives. rsc.org

By embracing these sustainable technologies, the chemical industry can ensure that the benefits of compounds like this compound are realized without compromising the health of the planet.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,1-Dibutyl-3-(3-methylphenyl)urea, and how can reaction conditions be optimized to improve yield?

  • Methodology : The synthesis typically involves a urea-forming reaction between 3-methylphenyl isocyanate and dibutylamine under anhydrous conditions. Solvents like dichloromethane or tetrahydrofuran (THF) are used, with catalytic bases (e.g., triethylamine) to accelerate the reaction. Temperature control (0–25°C) and stoichiometric ratios (1:1.2 for amine:isocyanate) are critical to minimize side products like biuret formation. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves yield. Optimization studies suggest higher yields (75–85%) are achieved under inert atmospheres (N₂/Ar) to prevent moisture interference .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and hydrogen bonding in the urea moiety (e.g., NH protons at δ 5.5–6.5 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>98%) and detects trace impurities.
  • Mass Spectrometry (MS) : ESI-MS or HRMS verifies molecular ion peaks (m/z 262.20 for [M+H]⁺) and fragmentation patterns.
  • Infrared Spectroscopy (IR) : Stretching frequencies for urea C=O (~1640 cm⁻¹) and N-H (~3300 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How does the substitution pattern on the aryl rings of this compound influence its physicochemical properties and interaction with biological targets?

  • Methodology : Computational studies (e.g., DFT calculations) and X-ray crystallography reveal that the meta-methyl group on the phenyl ring enhances lipophilicity (logP ~3.5), improving membrane permeability. Molecular docking simulations suggest steric effects from the dibutyl groups may hinder binding to flat enzymatic pockets, while the urea backbone forms hydrogen bonds with targets like kinases or proteases. Comparative studies with ortho- and para-tolyl analogs show reduced bioactivity, highlighting the importance of substitution geometry .

Q. What strategies can resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodology :

  • Assay Standardization : Validate protocols using positive controls (e.g., known enzyme inhibitors) and consistent cell lines.
  • Impurity Profiling : Use LC-MS to identify and quantify synthetic byproducts (e.g., unreacted isocyanate), which may interfere with bioassays .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations to account for variability in potency measurements.
  • Interlaboratory Reproducibility : Collaborate to replicate studies under identical conditions (solvent, temperature, assay kits) .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

  • Methodology : Accelerated stability studies (40°C/75% RH for 6 months) show degradation via hydrolysis of the urea moiety in aqueous buffers (pH <5 or >9). Recommended storage in anhydrous DMSO at -20°C under nitrogen preserves integrity. Periodic NMR/HPLC analysis detects degradation products (e.g., 3-methylaniline), ensuring reliable bioactivity data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.